molecular formula C11H21Cl2N4O4P B12697863 Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(2-propenyl)-, P-oxide CAS No. 97139-68-9

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(2-propenyl)-, P-oxide

Cat. No.: B12697863
CAS No.: 97139-68-9
M. Wt: 375.19 g/mol
InChI Key: ZKQIKFRKMCOIAL-UHFFFAOYSA-N
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Description

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(2-propenyl)-, P-oxide is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a urea derivative and an oxazaphosphorine ring, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(2-propenyl)-, P-oxide involves multiple steps. The synthetic route typically starts with the preparation of the oxazaphosphorine ring, followed by the introduction of the bis(2-chloroethyl)amino group. The final steps involve the addition of the urea derivative and the propenyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.

    Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions, where the chlorine atoms are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(2-propenyl)-, P-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known for its alkylating properties, which can lead to the modification of DNA and proteins. This interaction can disrupt cellular processes, leading to various biological effects. The oxazaphosphorine ring also plays a crucial role in the compound’s activity, contributing to its overall mechanism of action.

Comparison with Similar Compounds

When compared to other similar compounds, Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-(2-propenyl)-, P-oxide stands out due to its unique structure and properties. Similar compounds include other urea derivatives and oxazaphosphorine compounds, but this particular compound’s combination of functional groups gives it distinct characteristics and applications.

Properties

CAS No.

97139-68-9

Molecular Formula

C11H21Cl2N4O4P

Molecular Weight

375.19 g/mol

IUPAC Name

1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-prop-2-enylurea

InChI

InChI=1S/C11H21Cl2N4O4P/c1-2-6-14-11(18)17(19)10-3-9-21-22(20,15-10)16(7-4-12)8-5-13/h2,10,19H,1,3-9H2,(H,14,18)(H,15,20)

InChI Key

ZKQIKFRKMCOIAL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)N(C1CCOP(=O)(N1)N(CCCl)CCCl)O

Origin of Product

United States

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